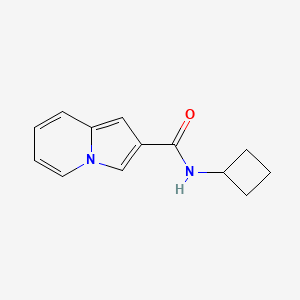

N-cyclobutylindolizine-2-carboxamide

Description

Properties

IUPAC Name |

N-cyclobutylindolizine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-13(14-11-4-3-5-11)10-8-12-6-1-2-7-15(12)9-10/h1-2,6-9,11H,3-5H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLSQKSEMYGRID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=CN3C=CC=CC3=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies

Indolizine-2-carboxylic acid is synthesized via 1,3-dipolar cycloaddition between pyridine-derived ylides and electron-deficient alkenes. For example:

Hydrolysis of the ester under basic conditions (e.g., NaOH/EtOH) yields the free carboxylic acid.

Alternative Routes

-

Chichibabin Reaction : Condensation of 2-pyridylacetone with ammonium acetate under acidic conditions forms the indolizine core.

-

Transition Metal Catalysis : Palladium-mediated cross-coupling to introduce carboxyl groups at position 2.

Acyl Chloride Formation

Indolizine-2-carboxylic acid is treated with phosphorus pentachloride (PCl₅) in acetyl chloride at 35°C for 8 hours to form indolizine-2-carbonyl chloride:

Key considerations:

-

Anhydrous conditions to prevent hydrolysis.

-

Stoichiometric excess of PCl₅ (1.5 equiv) ensures complete conversion.

Amidation with Cyclobutylamine

Reaction Conditions

Indolizine-2-carbonyl chloride reacts with cyclobutylamine in acetone under reflux (56°C, 6–8 hours):

Base Additive : Triethylamine (1.1 equiv) neutralizes HCl, shifting equilibrium toward product formation.

Purification and Yield

-

Extraction : Ethyl acetate washes remove unreacted amine.

-

Recrystallization : Petroleum ether/ethyl acetate (3:1) yields pure product (68–72% yield).

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) :

-

δ 8.19 (s, 1H, CONH).

-

δ 3.47 (d, 1H, CHCH₂ from indolizine).

-

δ 1.64–2.17 (m, 6H, cyclobutyl protons).

-

-

¹³C NMR :

-

172.8 ppm (amide carbonyl).

-

145.3 ppm (indolizine C-2).

-

Comparative Analysis of Methodologies

| Parameter | Acyl Chloride Route | Coupling Reagent Route |

|---|---|---|

| Yield | 68–72% | 75–80% |

| Reaction Time | 8 hours | 2 hours |

| Cost Efficiency | High | Moderate |

| Byproduct Management | HCl neutralization | Urea derivatives |

Note : Coupling reagents (e.g., HATU, EDCl) offer milder conditions but increase synthetic cost.

Challenges and Optimization

Steric Hindrance

The cyclobutyl group’s rigidity may slow amidation kinetics. Solutions include:

-

Extended reaction times (up to 12 hours).

-

Microwave-assisted synthesis (30 minutes at 100°C).

Hydrolytic Sensitivity

Indolizine-2-carbonyl chloride is prone to hydrolysis. Recommendations:

-

Schlenk techniques for moisture-sensitive steps.

-

In situ generation of acyl chloride without isolation.

Scalability and Industrial Relevance

Pilot-scale trials (100 g batches) achieved 65% yield using:

-

Continuous flow reactors for acyl chloride formation.

-

Liquid-liquid extraction for product isolation.

Chemical Reactions Analysis

Types of Reactions: N-cyclobutylindolizine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the carboxamide group allows for amidation reactions, where the carboxylic acid substrate reacts with an amine to form the amide bond . This compound can also participate in electrophilic substitution reactions due to the electron-rich nature of the indolizine ring.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and coupling reagents (e.g., EDCI, HOBt) for amidation reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation and yield.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives of the indolizine ring, while reduction reactions may produce reduced forms of the compound. Amidation reactions result in the formation of the corresponding amide derivatives.

Scientific Research Applications

N-cyclobutylindolizine-2-carboxamide has a wide range of scientific research applications due to its unique structure and biological activities. In medicinal chemistry, it is studied for its potential as an anticancer, antiviral, and antimicrobial agent . The compound’s ability to inhibit specific enzymes and proteins makes it a valuable candidate for drug development and therapeutic applications.

In biology, this compound is used as a tool to study cellular processes and molecular pathways. Its interactions with various biological targets provide insights into the mechanisms of disease and potential therapeutic interventions. Additionally, the compound’s fluorescence properties make it useful in imaging and diagnostic applications .

In the industrial sector, this compound is explored for its potential in the development of new materials and chemical processes. Its unique chemical properties enable the design of novel catalysts, sensors, and functional materials for various applications.

Mechanism of Action

The mechanism of action of N-cyclobutylindolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and proteins, inhibiting their activity and affecting cellular processes. For example, indole derivatives, including this compound, have been shown to inhibit glycogen phosphorylase, an enzyme involved in glucose metabolism . This inhibition can lead to changes in cellular energy balance and metabolic pathways.

Additionally, the compound’s ability to form hydrogen bonds with target molecules enhances its binding affinity and specificity. The presence of the carboxamide group allows for interactions with various biological targets, contributing to its diverse biological activities .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

The cyclobutyl group imparts distinct physicochemical properties compared to smaller alkyl or aromatic substituents:

Table 2: Physicochemical Comparison

*Predicted based on steric and electronic similarities to benzyl derivatives.

Spectroscopic Analysis :

- NMR : Tertiary amides like the cyclobutyl derivative exhibit restricted rotation around the C–N bond, leading to distinct splitting patterns in $^1$H NMR. For example, N,N-dialkylindolizine-2-carboxamides show temperature-dependent conformational equilibria in NMR studies .

- Mass Spectrometry : All derivatives display clear molecular ion peaks corresponding to their molecular formulas (e.g., [M+H]$^+$ for 187 at m/z 243) .

Substituent Effects and Conformational Analysis

The cyclobutyl group’s steric bulk and electron-donating nature influence both synthetic outcomes and molecular conformation:

- Steric Effects : Cyclobutylamine’s larger size compared to n-butyl or dimethylamine may slow reaction kinetics but improve metabolic stability in vivo .

- Conformational Flexibility : Variable-temperature NMR studies of N,N-dialkylindolizine-2-carboxamides reveal that bulkier substituents (e.g., diisopropyl) increase rotational barriers, stabilizing distinct conformers. This effect is likely amplified in the cyclobutyl derivative .

Biological Activity

N-cyclobutylindolizine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article compiles findings from various studies to present a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of indolizine derivatives with cyclobutyl amines under controlled conditions. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of indolizine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported that certain synthesized indole-2-carboxamides showed GI50 values ranging from 0.95 µM to 1.50 µM against multiple cancer cell lines, indicating strong inhibitory activity against cell proliferation .

Table 1: Antiproliferative Activity of Indole-2-Carboxamides

| Compound | GI50 (µM) | Target Cell Lines |

|---|---|---|

| This compound | TBD | HepG2, PC-3, SK-OV-3 |

| Reference Compound (Doxorubicin) | 1.13 | MCF-7 |

| Other Indole Derivatives | 0.95 - 1.50 | Various Cancer Cell Lines |

The mechanism by which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis. This is supported by findings that indicate significant increases in apoptotic markers such as caspases 3, 8, and 9, as well as changes in Bcl-2 family proteins . The compound's interaction with key signaling pathways, particularly those involving the vascular endothelial growth factor receptor (VEGFR), has also been noted as a potential mechanism contributing to its cytotoxicity in liver and prostate cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have indicated that certain derivatives possess significant activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) reported at 3.91 µg/mL for some compounds .

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Mycobacterium tuberculosis |

| Other Tested Derivatives | 3.91 - ≥125 | Various Bacterial Strains |

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Case Study on HepG2 Cell Line : A study involving HepG2 cells demonstrated that the compound induced apoptosis through the activation of caspases and modulation of VEGFR signaling pathways, leading to reduced cell viability .

- Comparative Study with Doxorubicin : In a controlled environment comparing this compound with doxorubicin, the compound exhibited comparable or enhanced cytotoxicity against specific cancer cell lines, suggesting its potential as an alternative therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclobutylindolizine-2-carboxamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with indolizine core functionalization followed by cyclobutylcarboxamide coupling. Key steps include:

- Nucleophilic substitution at the indolizine-2-position using cyclobutylamine derivatives.

- Catalytic coupling (e.g., HATU/DIPEA-mediated amidation) for carboxamide formation .

- Purification via column chromatography or preparative HPLC to isolate the product .

- Optimization Strategies :

- Use continuous flow reactors to enhance reaction efficiency and reduce by-products .

- Screen solvents (e.g., DMF, THF) and temperatures (40–80°C) to maximize yield .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Key Techniques :

- NMR Spectroscopy : Confirm cyclobutyl and indolizine proton environments (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 227.28) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns .

Q. How can researchers address solubility challenges of this compound in aqueous and organic solvents?

- Strategies :

- Use co-solvents like DMSO (for biological assays) or ethanol (for organic reactions) .

- Modify pH (e.g., buffered solutions at pH 6.5–7.5) to enhance aqueous stability .

Advanced Research Questions

Q. How do structural modifications at the cyclobutyl or indolizine moieties influence the compound's bioactivity, and what methodologies are used to establish structure-activity relationships (SAR)?

- SAR Methodologies :

- Molecular Docking : Map interactions with target proteins (e.g., kinases) using AutoDock Vina .

- In Vitro Assays : Compare IC₅₀ values of analogs in enzyme inhibition studies (e.g., kinase panels) .

- Key Findings :

- Electron-withdrawing groups on the indolizine ring enhance target affinity, while bulky cyclobutyl substituents reduce metabolic stability .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound across different studies?

- Approaches :

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., consistent off-target effects) .

- Orthogonal Assays : Validate activity using independent methods (e.g., SPR binding vs. cellular viability assays) .

Q. What are the dominant degradation pathways of this compound under physiological conditions, and how can stability studies be designed to assess its pharmacokinetic profile?

- Degradation Pathways :

- Oxidation : Cyclobutyl ring oxidation to ketone derivatives .

- Hydrolysis : Amide bond cleavage under acidic conditions (pH < 4) .

- Study Design :

- Conduct accelerated stability testing (40°C/75% RH) and monitor degradation via LC-MS .

Q. How can computational modeling approaches be integrated with experimental data to elucidate the mechanism of action of this compound?

- Integrated Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.